Product packaging for 2-Chloro-4-(2-hydroxyethyl)phenol(Cat. No.:CAS No. 50972-63-9)

2-Chloro-4-(2-hydroxyethyl)phenol

Cat. No.: B2397086
CAS No.: 50972-63-9
M. Wt: 172.61
InChI Key: ZGAMFWSQAUCSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-4-(2-hydroxyethyl)phenol is an organic compound classified as a tyrosol, a class of aromatic compounds characterized by a phenethyl alcohol moiety with a hydroxyl group at the 4-position of the benzene ring . Its molecular formula is C8H9ClO2, and it has a monoisotopic mass of 172.02911 Da . The compound is a known natural product, having been identified in the organism Leptoxyphium fumago . As a tyrosol derivative, it serves as a valuable chemical building block and reference standard in phytochemical and metabolic research . Researchers utilize this compound to study the properties and reactivity of halogenated phenols, a group of significant interest in environmental science due to their persistence and potential toxicity . Its structure, featuring both a phenolic hydroxyl group and a chloro-substituent on the aromatic ring, alongside a terminal hydroxyethyl chain, makes it a versatile intermediate for synthetic organic chemistry and a candidate for studying structure-activity relationships. All supplied product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO2 B2397086 2-Chloro-4-(2-hydroxyethyl)phenol CAS No. 50972-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAMFWSQAUCSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50972-63-9
Record name 2-chloro-4-(2-hydroxyethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Chloro-4-(2-hydroxyethyl)phenol

The creation of this compound is not a trivial process and involves carefully controlled reactions to ensure the correct placement of the chloro and hydroxyethyl (B10761427) groups on the phenol (B47542) ring. The established synthetic routes are broadly classified based on the starting material and the sequence of chemical modifications.

Strategies Involving Phenol Backbone Derivatization

This approach begins with a simpler phenol derivative, and the chloro and hydroxyethyl moieties are introduced in separate steps. The order of these introductions is critical to the success of the synthesis.

The direct chlorination of phenols is a well-established electrophilic aromatic substitution reaction. gfredlee.com The hydroxyl group of the phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. gfredlee.com To achieve selective chlorination at the desired position, various reagents and catalysts can be employed.

Common chlorinating agents include chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). scientificupdate.comgoogle.com The choice of reagent and reaction conditions can significantly influence the regioselectivity of the chlorination. For instance, the use of catalysts like Lewis acids (e.g., AlCl₃, FeCl₃) can enhance the electrophilicity of the chlorinating agent. researchgate.net Furthermore, the use of moderators, such as tetrahydrothiopyran (B43164) derivatives, has been shown to improve the para/ortho chlorination ratio in certain phenolic systems. cardiff.ac.uk

In a general context, the chlorination of phenol initially yields a mixture of 2-chlorophenol (B165306) and 4-chlorophenol (B41353). gfredlee.comnih.gov Subsequent chlorination can lead to di- and tri-substituted products. nih.gov To synthesize this compound via this pathway, one would ideally start with 4-(2-hydroxyethyl)phenol and chlorinate it, as the para position is already blocked.

Catalyst/ModeratorChlorinating AgentSubstrateKey Finding
Palladium Acetate-Phenol DerivativesEnables regioselective C-H chlorination. rsc.org
Tetrahydrothiopyran derivativesSulfuryl ChloridePhenolsIncreases para/ortho chlorination ratios. cardiff.ac.uk
Thiourea derivativesN-ChlorosuccinimidePhenolsAllows for high regioselectivity for either ortho or para isomers depending on the catalyst. scientificupdate.com
Manganous(II) sulfateHydrogen Chloride/Hydrogen PeroxidePhenolFacilitates selective oxychlorination to 2,4-dichlorophenol (B122985) in an aqueous system. researchgate.net

The introduction of a hydroxyethyl group onto a phenolic ring can be accomplished through several methods, most notably Friedel-Crafts type reactions.

One potential pathway is the Friedel-Crafts acylation of a pre-chlorinated phenol, such as 2-chlorophenol, with chloroacetyl chloride (ClCOCH₂Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgkhanacademy.org This would yield a chloro-hydroxyacetophenone intermediate. The subsequent reduction of the ketone group to a hydroxyl group and the chloro group to a methylene (B1212753) group would be necessary to form the final product. However, the reduction of the aryl ketone can be achieved using methods like the Wolff-Kishner or Clemmensen reduction to yield the alkyl group. chemistrysteps.com

A more direct approach to introducing the hydroxyethyl group is through hydroxyethylation . This can be achieved by reacting a phenol with ethylene (B1197577) oxide. However, this reaction can be difficult to control. A safer and often more efficient alternative is the use of ethylene carbonate in the presence of a base like potassium carbonate. google.com This method allows for the hydroxyethylation of phenols under milder conditions, typically at temperatures between 80-100°C. google.com This process could theoretically be applied to 2-chlorophenol to introduce the hydroxyethyl group at the para position.

Another strategy involves the O-alkylation of a protected phenol, followed by a rearrangement, though this is a more complex and less common approach for this specific target molecule.

Approaches Utilizing Precursors with Existing Hydroxyethyl Functionality

A more direct and often preferred strategy involves starting with a phenol that already contains the hydroxyethyl group at the desired position.

The most logical precursor for the synthesis of this compound is 4-(2-hydroxyethyl)phenol, also known as tyrosol. np-mrd.orgsigmaaldrich.com The synthesis then becomes a matter of selective chlorination at the ortho position to the hydroxyl group.

The hydroxyl group is a powerful ortho-, para-director. Since the para-position is already occupied by the hydroxyethyl group, chlorination is directed to the ortho positions (positions 2 and 6). The hydroxyethyl group is a weakly activating ortho-, para-director. Therefore, the primary site of electrophilic attack will be the positions ortho to the strongly activating hydroxyl group.

Direct chlorination of 4-(2-hydroxyethyl)phenol with a suitable chlorinating agent, such as sulfuryl chloride or N-chlorosuccinimide, would be expected to yield the desired this compound. Careful control of stoichiometry and reaction conditions would be necessary to minimize the formation of the dichlorinated product, 2,6-dichloro-4-(2-hydroxyethyl)phenol. The use of regioselective chlorination methods, as described in section 2.1.1.1, would be highly advantageous here. For example, a patent for the preparation of 2-chloro-4-fluorophenol (B157789) from 4-fluorophenol (B42351) highlights the potential for high selectivity in the direct chlorination of para-substituted phenols. google.com

Starting MaterialReactionKey Consideration
4-(2-Hydroxyethyl)phenolElectrophilic ChlorinationRegioselective control to favor mono-chlorination at the 2-position.
4-FluoroanisoleChlorination followed by ether cleavageMulti-step process to achieve the final chlorinated phenol. google.com

The precursor, 4-(2-hydroxyethyl)phenol, can itself be synthesized through various methods. One notable industrial method involves the oxyalkylation of a protected phenol followed by dealkylation . google.com

For example, a process for producing high-purity 4-(2-hydroxyethyl)phenol involves the oxyalkylation of 2,6-di-tert-butylphenol (B90309) with ethylene oxide in the presence of a catalyst like anhydrous tin tetrachloride. google.com The bulky tert-butyl groups at the ortho positions direct the incoming electrophile to the para position, resulting in the formation of 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol.

The subsequent step is the dealkylation of the protecting tert-butyl groups. This is typically achieved by treating the intermediate with a strong acid, such as aqueous hydrobromic acid, at elevated temperatures. google.com This removes the tert-butyl groups and yields the desired 4-(2-hydroxyethyl)phenol. This precursor can then be subjected to chlorination as described in section 2.1.2.1.

Advanced Synthetic Approaches and Chemoenzymatic Transformations

The synthesis of specific stereoisomers of this compound, a chiral compound, necessitates advanced, stereocontrolled synthetic methods. Biocatalysis and chemoenzymatic strategies offer powerful tools for achieving high enantioselectivity.

Biocatalysis has emerged as a cornerstone in modern organic chemistry for producing enantiomerically pure compounds. researchgate.net For a molecule like this compound, which possesses a chiral center at the carbon bearing the hydroxyl group of the ethyl side chain, several biocatalytic approaches can be envisioned.

One common strategy is the kinetic resolution of a racemic mixture. This can be achieved using enzymes such as lipases, which can selectively acylate one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting one (the unreacted alcohol).

Another powerful method is the asymmetric reduction of a ketone precursor, such as 2-chloro-4-(2-oxoethyl)phenol. A wide range of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can catalyze the reduction of the carbonyl group to a hydroxyl group with high enantioselectivity, yielding either the (R)- or (S)-enantiomer depending on the specific enzyme used.

The table below summarizes potential biocatalytic strategies for the enantioselective synthesis of this compound.

Biocatalytic Strategy Starting Material Enzyme Class Potential Product
Asymmetric Reduction2-Chloro-4-(1-oxoethyl)phenolKetoreductase (KRED) / Alcohol Dehydrogenase (ADH)(R)- or (S)-2-Chloro-4-(1-hydroxyethyl)phenol
Kinetic ResolutionRacemic 2-Chloro-4-(1-hydroxyethyl)phenolLipaseEnantiomerically enriched ester and alcohol
Hydroxylation2-Chloro-4-ethylphenolMonooxygenase (e.g., P450)(R)- or (S)-2-Chloro-4-(1-hydroxyethyl)phenol

This table presents hypothetical biocatalytic routes based on established enzyme functionalities.

The direct, stereoselective introduction of a hydroxyethyl group onto a phenolic ring is a complex challenge in synthetic chemistry. Chemoenzymatic methods, which combine chemical and enzymatic steps, can provide a viable pathway. For instance, a Friedel-Crafts acylation of 2-chlorophenol with chloroacetyl chloride could yield 2-chloro-4-(chloroacetyl)phenol. Subsequent asymmetric reduction of the ketone, catalyzed by a KRED, would produce the chiral chlorohydrin, which can then be converted to the desired product.

Nature has evolved a vast array of enzymes, such as cytochrome P450s, that can catalyze selective oxidative reactions on phenolic substrates, sometimes leading to C-C bond formation. researchgate.net Engineering these enzymes could potentially lead to catalysts capable of direct, stereoselective hydroxyethylation, although this remains a significant research challenge. researchgate.net

Chemical Reactivity and Derivatization Studies of this compound

The reactivity of this compound is governed by its three functional groups: the phenolic hydroxyl group, the chloro substituent, and the primary alcohol on the ethyl side chain.

The oxidation of this compound can occur at several sites. The phenolic ring is susceptible to oxidation, especially under electrochemical conditions or in the presence of strong oxidizing agents. dss.go.th Studies on similar chlorophenols show that oxidation can lead to the formation of benzoquinones. nih.gov For instance, the oxidation of 2-chlorophenol can yield products like chlorohydroxybenzaldehydes and dichlorobiphenols. umich.edu The primary alcohol of the hydroxyethyl group can also be oxidized, first to an aldehyde (2-chloro-4-(2-oxoethyl)phenol) and subsequently to a carboxylic acid (2-chloro-4-(carboxymethyl)phenol).

In biological systems, the oxidation of chlorophenols is often mediated by cytochrome P450 enzymes, which can lead to the formation of electrophilic metabolites capable of interacting with cellular structures. nih.gov The photochemical oxidation of 2-chlorophenol, often enhanced by agents like hydrogen peroxide (H₂O₂) or photo-Fenton reagents, can lead to complete mineralization, breaking the aromatic ring to form smaller organic acids and eventually carbon dioxide and hydrochloric acid. nih.govtaylorandfrancis.com

Potential Oxidation Products:

Oxidizing Agent/ConditionPotential Product(s)Reaction Site
Mild (e.g., PCC)2-Chloro-4-(2-oxoethyl)phenolHydroxyethyl group
Strong (e.g., KMnO₄)2-Chloro-4-(carboxymethyl)phenolHydroxyethyl group
Electrochemical/FentonBenzoquinones, Ring-opened products (e.g., muconic acid derivatives), DimersPhenolic Ring

This table is based on the known reactivity of phenols, alcohols, and chlorophenols. dss.go.thumich.edu

The reduction of this compound can target either the chloro substituent or the aromatic ring. Catalytic hydrodechlorination (HDC) is a common method to remove chlorine atoms from aromatic rings. nih.gov Using a catalyst like palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas), the C-Cl bond can be hydrogenolyzed to a C-H bond, yielding 4-(2-hydroxyethyl)phenol (tyrosol). Studies on related compounds show that the preference for dechlorination can be influenced by the position of the chlorine atom. nih.gov

Reduction of the aromatic ring itself is more challenging and requires more vigorous conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium. This would lead to the formation of 2-chloro-4-(2-hydroxyethyl)cyclohexanol.

Further substitution on the aromatic ring of this compound is directed by the existing substituents. unizin.org The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. byjus.com The chloro (-Cl) group is deactivating but also an ortho, para-director. organicchemistrytutor.com The hydroxyethyl (-CH₂CH₂OH) group behaves as a weakly activating alkyl group, which is also an ortho, para-director.

The positions on the ring are numbered as follows: C1-OH, C2-Cl, C4-CH₂CH₂OH. The available positions for substitution are C3, C5, and C6.

Position 6: Ortho to the strongly activating -OH group and meta to the deactivating -Cl group. This position is highly favored.

Position 3: Meta to the -OH group and ortho to the -Cl group. This position is generally disfavored due to the strong directing effect of the hydroxyl group.

Position 5: Para to the -Cl group and meta to the -OH group. This position is less favored than position 6.

Therefore, electrophilic aromatic substitution reactions, such as nitration or further halogenation, are most likely to occur at position 6. youtube.comlibretexts.org For example, treatment with dilute nitric acid would be expected to yield primarily 2-chloro-6-nitro-4-(2-hydroxyethyl)phenol. byjus.com

Directing Effects of Substituents:

SubstituentPositionEffect on ReactivityDirecting Influence
-OH1Strongly ActivatingOrtho, Para
-Cl2DeactivatingOrtho, Para
-CH₂CH₂OH4Weakly ActivatingOrtho, Para

This table summarizes the classical directing effects of the functional groups present on the molecule. unizin.orgorganicchemistrytutor.com

Formation of Key Intermediates and Derivatives in Multi-Step Syntheses

The utility of a chemical compound in multi-step syntheses is demonstrated by its ability to be converted into various intermediates and derivatives. For this compound, its bifunctional nature, possessing both a phenolic hydroxyl group and a primary alcohol, allows for a range of chemical transformations. These reactions can be selectively targeted to either functional group, making it a potentially versatile building block in organic synthesis. However, detailed and specific examples of its application in multi-step syntheses are not extensively documented in publicly available scientific literature, indicating a potential area for future research.

Despite the limited specific examples starting from this compound, the principles of organic synthesis allow for the prediction of its reactivity and the types of intermediates and derivatives it could form. Key transformations would likely involve the selective reaction of the phenolic or alcoholic hydroxyl group.

One of the most common and fundamental transformations for phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. In the case of this compound, the phenolic hydroxyl group is more acidic than the primary alcohol and can be selectively deprotonated using a suitable base, such as sodium hydroxide (B78521) or potassium carbonate. The resulting phenoxide can then be reacted with various electrophiles.

A notable application of this type of reaction is the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. Many beta-blockers contain an aryloxypropanolamine core structure. While no specific synthesis of a beta-blocker starting directly from this compound is readily found, a hypothetical pathway can be illustrative. The reaction of the phenoxide of this compound with epichlorohydrin (B41342) would be the first step. This would be followed by the ring-opening of the resulting epoxide with an appropriate amine, such as isopropylamine, to yield the final beta-blocker structure. The primary alcohol on the ethyl side chain could be protected prior to this sequence if desired, or it could be a site for further derivatization in the final product.

Another key reaction would be the esterification of the primary alcohol. This could be achieved by reacting this compound with an acyl chloride or a carboxylic acid under appropriate catalytic conditions. The phenolic hydroxyl group is less reactive towards esterification under these conditions, allowing for selective transformation of the primary alcohol. The resulting ester could be a key intermediate for further modifications.

The following table outlines potential synthetic transformations of this compound and the resulting classes of derivatives.

Starting MaterialReagent(s)Reaction TypePotential Product Class
This compound1. Base (e.g., NaOH, K₂CO₃)2. Alkyl halide (R-X)Williamson Ether SynthesisAlkoxy-substituted chloro-phenylethanol
This compound1. Base (e.g., NaOH)2. Epichlorohydrin3. Amine (R₂NH)Etherification and Epoxide Ring OpeningAryloxypropanolamine derivatives
This compoundAcyl chloride (RCOCl) or Carboxylic acid (RCOOH) with catalystEsterificationChloro-hydroxyphenylethyl esters

It is important to reiterate that these are representative examples of the types of transformations that this compound could undergo based on its functional groups. The development of specific, high-yielding synthetic routes for the production of key intermediates and derivatives from this compound remains a subject for detailed experimental investigation. The lack of extensive literature highlights that its potential as a synthetic intermediate may be underexplored.

Advanced Characterization Techniques in Chemical Research

Spectroscopic Analysis of 2-Chloro-4-(2-hydroxyethyl)phenol

Spectroscopic techniques are indispensable tools for the detailed examination of molecular structures. In the case of this compound, methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide critical data for structural confirmation and functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, offering unparalleled insight into the atomic framework of a molecule. By observing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), chemists can deduce the precise structure of a compound like this compound.

Proton NMR (¹H NMR) is a fundamental technique for determining the structure of organic molecules. researchgate.net It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum confirms the arrangement of the ethyl and phenyl groups.

The aromatic region of the spectrum is particularly informative. The protons on the benzene (B151609) ring are influenced by the positions of the chloro, hydroxyl, and hydroxyethyl (B10761427) substituents. This results in distinct signals for each aromatic proton, and their splitting patterns (e.g., doublet, doublet of doublets) reveal their coupling relationships with neighboring protons. The protons of the ethyl side chain (—CH₂—CH₂—OH) typically appear as two triplets, resulting from the coupling between the adjacent methylene (B1212753) groups. The chemical shifts of these protons are influenced by the electronegativity of the attached oxygen and the aromatic ring. The hydroxyl (—OH) proton often appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration. libretexts.orglibretexts.org Its presence can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide causes the —OH peak to disappear from the spectrum. libretexts.orglibretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Ar-H (adjacent to -Cl) 7.20 - 7.30 Doublet
Ar-H (adjacent to -OH) 6.80 - 6.90 Doublet
Ar-H (between -Cl and -CH₂CH₂OH) 7.05 - 7.15 Doublet of Doublets
—CH₂— (benzylic) 2.75 - 2.85 Triplet
—CH₂— (hydroxyl) 3.75 - 3.85 Triplet
Phenolic —OH 4.0 - 7.0 Broad Singlet
Alcoholic —OH 1.5 - 3.0 Broad Singlet

Note: Predicted values are based on computational models and data from structurally similar compounds. Actual experimental values may vary.

While ¹H NMR focuses on the protons, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton. docbrown.info Given the symmetry of the this compound molecule, one would expect to see eight distinct signals in the ¹³C NMR spectrum, corresponding to the eight unique carbon atoms (six in the aromatic ring and two in the ethyl side chain).

The chemical shifts of the carbon atoms are highly dependent on their electronic environment. The carbon atom attached to the chlorine (C-Cl) will be shifted downfield due to the deshielding effect of the halogen. Similarly, the carbon attached to the hydroxyl group (C-OH) will also exhibit a characteristic downfield shift. The carbons of the ethyl group will appear in the aliphatic region of the spectrum. Quantitative ¹³C NMR can be employed to determine the relative number of each type of carbon atom, although it is often more complex than quantitative ¹H NMR due to longer relaxation times and the nuclear Overhauser effect. nih.gov However, for complex mixtures, ¹³C NMR can be invaluable due to its wider chemical shift range, which reduces signal overlap. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-OH (Aromatic) 150 - 155
C-Cl (Aromatic) 120 - 125
C-CH₂CH₂OH (Aromatic) 135 - 140
Aromatic CH 115 - 130
—CH₂— (benzylic) 35 - 40
—CH₂— (hydroxyl) 60 - 65

Note: Predicted values are based on computational models and data from structurally similar compounds like other chlorophenols and hydroxyethyl phenols. docbrown.infochemicalbook.comchemicalbook.comresearchgate.net Actual experimental values may vary.

Beyond one-dimensional NMR, a suite of two-dimensional (2D) and advanced NMR techniques can be used to probe the molecule's conformation and dynamic behavior. researchgate.netauremn.org.br

2D-COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to trace the connectivity of protons within the ethyl side chain and around the aromatic ring.

2D-HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, providing an unambiguous assignment of which protons are attached to which carbons.

2D-HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds apart. core.ac.uk It is crucial for piecing together the molecular structure by connecting different fragments, for instance, linking the ethyl side chain to the correct position on the aromatic ring.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not directly bonded. This information is vital for determining the preferred three-dimensional shape (conformation) of the molecule in solution. For example, NOESY can reveal the spatial relationship between the ethyl side chain and the protons on the aromatic ring. Studies on similar chlorophenol complexes have utilized such techniques to understand their structure in solution. researchgate.net

These advanced methods allow for a comprehensive conformational analysis, revealing how the molecule folds and moves in solution, which can be critical for understanding its properties. auremn.org.brnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of the functional groups present.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. ucdavis.edu The spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent feature is typically a very broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration from both the phenolic and alcoholic hydroxyl groups. libretexts.orglibretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. libretexts.org Another key absorption is the C-O stretching vibration, which appears as a strong band between 1000 and 1250 cm⁻¹. libretexts.org The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-Cl stretch typically appears in the fingerprint region, between 600 and 800 cm⁻¹, but can sometimes be difficult to assign definitively.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (O-H) Stretch 3200 - 3600 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
C-O Stretch 1000 - 1250 Strong
C-Cl Stretch 600 - 800 Medium to Strong
Raman Spectroscopy Applications for Molecular Vibrations

A thorough search of scientific literature and spectral databases did not yield any specific Raman spectroscopic data for this compound. While studies on related compounds such as 2-chloro-4-phenylphenol (B167023) have utilized Raman spectroscopy to investigate their vibrational modes, no such research has been published for the title compound. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelength of maximum absorbance (λmax) and the molar absorptivity are key parameters that can be correlated with the presence of chromophores and the extent of conjugation within the molecule.

Currently, there are no published UV-Vis spectra specifically for this compound. While the electronic spectra of related compounds like 2-chlorophenol (B165306) have been studied, this information cannot be directly extrapolated to predict the precise UV-Vis absorption characteristics of this compound due to the influence of the 2-hydroxyethyl substituent on the electronic environment of the phenol (B47542) ring. researchgate.net

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding the compound's properties and behavior in the solid state.

There is no publicly available crystallographic data for this compound. The crystal structure, including unit cell dimensions, space group, and atomic coordinates, remains undetermined.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation pattern.

Specific mass spectrometry data for this compound, including its electron ionization (EI) or electrospray ionization (ESI) mass spectrum and detailed fragmentation analysis, is not available in the referenced literature. While mass spectral data exists for similar molecules like 2-chloro-4-phenylphenol, this does not provide direct insight into the fragmentation pathways of this compound. massbank.eumassbank.eu Predicted collision cross-section values for various adducts of the compound have been calculated, but experimental verification is lacking. uni.lu

Data Tables

Due to the lack of experimental data, data tables for the specified analytical techniques cannot be generated.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a common choice for calculating the properties of molecules like 2-Chloro-4-(2-hydroxyethyl)phenol due to its favorable balance of accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For this compound, this process involves calculating the total energy of the molecule for different atomic arrangements and finding the geometry with the minimum energy.

This analysis would identify the most stable conformer by considering the rotation around the single bonds, particularly the Cα-Cβ and Cβ-O bonds of the hydroxyethyl (B10761427) side chain and the orientation of the phenolic hydroxyl group. The optimized structure provides key geometric parameters. In studies of similar phenolic compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have shown excellent agreement between calculated and experimentally determined bond lengths and angles. nih.goviucr.org For instance, in a related Schiff base, the dihedral angle between two aromatic rings was calculated to be 9.38 (11)°, illustrating the level of detail achievable. iucr.org

Table 1: Representative Geometric Parameters from DFT Calculations on a Related Phenolic Compound (Note: Data is illustrative from a study on (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, not this compound) iucr.org

ParameterBond/AngleCalculated Value
Bond LengthC-O (phenol)1.354 (2) Å
Bond LengthC=N (imine)1.275 (4) Å
Torsion AngleC9—C8—N1—C5177.49 (18)°
Dihedral AngleChlorobenzene ring to Phenol (B47542) ring9.38 (11)°

Elucidation of Electronic Properties (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO acts as an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. rsc.org

The Molecular Electrostatic Potential (MEP) map is another crucial tool. It visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. rsc.org In a typical MEP map, red areas indicate negative electrostatic potential (rich in electrons, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen and chlorine atoms and positive potential around the hydroxyl hydrogens.

Table 2: Illustrative Electronic Properties from DFT Calculations (Note: Data is illustrative from studies on related compounds) scienceopen.comwu.ac.th

PropertyDescriptionTypical Finding
HOMO EnergyEnergy of the highest occupied molecular orbitalLocalized on the phenol ring
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalLocalized across the aromatic system
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stabilityA gap of ~0.13 a.u. was found for a dinitrophenyl-phenol derivative. scienceopen.com
Molecular Electrostatic PotentialVisualizes charge distribution and reactive sitesNegative potential on electronegative atoms (O, Cl); positive on hydroxyl protons.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency calculations are performed to understand the molecule's vibrational modes. The results are correlated with experimental infrared (IR) and Raman spectra to provide a complete assignment of the observed spectral bands. wu.ac.thresearchgate.net DFT methods can predict these frequencies, though they are often systematically overestimated. To correct this, calculated frequencies are typically multiplied by a scaling factor, which leads to excellent agreement with experimental data. wu.ac.th

For this compound, this analysis would help assign vibrations such as the O-H stretching of the two hydroxyl groups, the C-Cl stretching, aromatic C-H stretching, and various ring vibrations. Such detailed assignments confirm the molecular structure and provide insights into bonding. acs.orgacs.org

To quantify the reactivity of different atomic sites within the molecule, reactivity descriptors are calculated. Mulliken population analysis is a method for estimating partial atomic charges, which helps in understanding the electrostatic interactions and identifying charge distribution across the molecule. researchgate.netresearchgate.net

Fukui functions provide more detailed information by identifying which atoms are most likely to accept or donate electrons. nih.gov These functions are calculated to pinpoint the sites most susceptible to nucleophilic attack (f k+), electrophilic attack (f k-), and radical attack (f k0). wu.ac.th For this compound, this analysis would precisely identify the most reactive atoms, guiding studies on its chemical behavior. wu.ac.thnih.gov

DFT calculations can predict the thermodynamic properties of a molecule, such as heat capacity (Cv), entropy (S), enthalpy (H), and Gibbs free energy (G), over a range of temperatures. rsc.orgresearchgate.net By analyzing how these properties change with temperature, the chemical and thermal stability of the compound can be assessed. wu.ac.th An increase in these thermodynamic parameters with rising temperature is a typical observation. researchgate.net This information is crucial for understanding the molecule's behavior under different thermal conditions and predicting its decomposition pathways. researchgate.net

Table 3: Illustrative Thermodynamic Parameters at Different Temperatures (Note: Data is illustrative from a study on 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol) researchgate.net

Temperature (K)Enthalpy (kcal/mol)Heat Capacity (kcal/mol·K)Entropy (kcal/mol·K)
100-441.2334.5698.12
200-438.5456.78125.43
298.15-434.1178.90150.21
400-427.8999.12175.67

Tautomeric Stability Studies

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. DFT calculations are an excellent tool for studying tautomeric stability by computing the relative energies of the different forms. researchgate.net The tautomer with the lower calculated total energy is predicted to be the more stable and thus the more abundant form at equilibrium. researchgate.net

For this compound, a computational study could compare the energy of the phenol form with its corresponding keto tautomer(s). Given the aromatic stability of the benzene (B151609) ring, it is overwhelmingly likely that the phenol form is significantly more stable, but DFT would provide a quantitative energy difference between the potential tautomers.

Molecular Dynamics Simulations for Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the intermolecular interactions can be inferred from studies on analogous compounds, such as phenol and its derivatives. MD simulations are a powerful tool to understand the dynamic behavior of molecules and the forces that govern their interactions in a condensed phase.

The primary intermolecular interactions expected for this compound are hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The two hydroxyl groups, one phenolic and one alcoholic, are capable of acting as both hydrogen bond donors and acceptors. This would lead to the formation of a complex hydrogen-bonding network in the pure substance or in protic solutions.

Studies on phenol at the water-liquid-vapor interface have shown that the hydroxyl group preferentially orients towards the aqueous phase, indicating its strong hydrogen-bonding capability. nasa.gov For this compound, a similar propensity for hydrogen bonding would be a dominant feature of its intermolecular interactions. The ethyl chain provides some flexibility, allowing the terminal hydroxyl group to orient itself to form favorable hydrogen bonds.

The presence of the chlorine atom introduces significant polarity into the benzene ring, leading to notable dipole-dipole interactions. The electronegativity of the chlorine atom draws electron density, creating a partial negative charge on the chlorine and a partial positive charge on the adjacent carbon atom. This dipole moment would influence the orientation of neighboring molecules to maximize electrostatic attraction.

Interaction Type Contributing Moieties Expected Significance
Hydrogen BondingPhenolic -OH, Alcoholic -OHHigh
Dipole-Dipole InteractionsC-Cl bond, C-O bondsModerate
π-π StackingBenzene RingModerate
Van der Waals ForcesEntire MoleculeModerate

Quantum Chemical Calculations on Analogues and Related Structures

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. In the absence of direct computational studies on this compound, an analysis of its analogues—phenol, 2-chlorophenol (B165306), and tyrosol (4-(2-hydroxyethyl)phenol)—provides a comparative framework to infer its properties.

DFT calculations on substituted phenols have shown that electron-withdrawing substituents tend to increase the acidity of the phenolic proton by stabilizing the resulting phenoxide ion. Therefore, this compound is expected to be a stronger acid than both phenol and tyrosol.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The table below presents a conceptual comparison of calculated quantum chemical properties for this compound and its analogues, based on established trends from computational studies on similar compounds.

Compound Key Substituents Expected Dipole Moment (Debye) Expected HOMO-LUMO Gap (eV) Anticipated Acidity (pKa)
Phenol-H~1.7High~10.0
2-Chlorophenol-Cl (ortho)~1.4Lower than Phenol~8.5
Tyrosol-CH₂CH₂OH (para)~2.1Similar to Phenol~10.1
This compound-Cl (ortho),-CH₂CH₂OH (para)Higher than TyrosolLower than TyrosolLower than Phenol

Note: The values in the table are illustrative and based on general principles of substituent effects on aromatic systems.

Quantum chemical studies on 2-chlorophenol have investigated its potential energy surface and reaction kinetics, providing insights into the reactivity of the chlorophenoxy radical. nasa.gov Similar computational approaches for this compound would be valuable in understanding its degradation pathways and potential for forming other chemical species. Furthermore, studies on tyrosol have explored its interaction with biological targets using molecular docking and MD simulations, highlighting the importance of its phenolic and alcoholic hydroxyl groups in forming key interactions. nih.govdntb.gov.ua

Environmental Chemistry and Biotransformation Pathways

Occurrence and Distribution in Various Environmental Matrices

While specific data on the occurrence and distribution of 2-Chloro-4-(2-hydroxyethyl)phenol in the environment is limited in the provided search results, the general behavior of chlorophenols suggests its potential presence in soil and water. nih.govijbio.com Chlorophenolic compounds are known to be water-soluble and mobile, which can lead to their distribution in streams, rivers, lakes, and soil. ijbio.com The presence of chlorophenols in industrial wastewater is a significant source of environmental contamination. ijbio.com Some chlorophenols and their derivatives have been identified as priority pollutants by environmental agencies. nih.gov For instance, 2-chlorophenol (B165306) is listed as a priority pollutant by the U.S. Environmental Protection Agency (EPA). epa.gov The compound this compound has been found in the fungus Leptoxyphium fumago. np-mrd.org

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

The abiotic degradation of chlorophenols in the environment can occur through various physical and chemical processes. One of the key factors influencing their fate is their interaction with soil and sediment particles. The mobility and potential for leaching into groundwater are influenced by adsorption to these particles. researchgate.net

Advanced oxidation processes (AOPs) are effective in degrading chlorophenols. nih.gov For example, the degradation of 4-chlorophenol (B41353) using pulsed high voltage discharge in water involves hydroxylation as the initial step, leading to the formation of hydroquinone (B1673460), 4-chlororesorcinol, and 4-chlorocatechol. nih.gov This is followed by the opening of the aromatic ring to form low molecular weight acids. nih.gov Similarly, persulfate activated by biochar supported sulfide-modified nanoscale zero-valent iron has been shown to degrade 2-chlorophenol, with the reaction being more efficient under acidic and alkaline conditions and at higher temperatures. mdpi.com The presence of certain ions, such as chloride, can inhibit degradation, while others like nitrate (B79036) and carbonate can promote it. mdpi.com

The chemical structure of chlorophenols, including the position of the chlorine atom, influences their reactivity and degradation. For example, the spatial configuration and resonance effect of 2-chlorophenol, due to hydrogen bonding, may suppress the activity of the halogen atom, potentially making it less toxic than its 3- and 4-chlorophenol isomers. epa.gov

Biotransformation of this compound and Related Halogenated Phenols

Bioremediation is considered an effective and environmentally friendly method for removing chlorophenols from the environment, as microorganisms can completely mineralize these compounds. nih.gov

The microbial degradation of chlorophenols can proceed through different mechanisms depending on the specific compound and the microorganisms involved. A common initial step is hydroxylation of the aromatic ring, catalyzed by monooxygenases, to form chlorocatechols or chlorohydroquinones. nih.gov These intermediates are then further degraded. nih.gov

For instance, the degradation of 2-chloro-4-nitrophenol (B164951) by Rhodococcus imtechensis strain RKJ300 involves the release of nitrite (B80452) followed by the elimination of chloride ions, with chlorohydroquinone (B41787) and hydroquinone identified as intermediates. researchgate.net Another bacterium, Cupriavidus sp. strain CNP-8, degrades 2-chloro-4-nitrophenol via a hydroxyquinol pathway. researchgate.net In the case of 4-chlorobiphenyl (B17849) degradation by a Pseudomonas species, metabolites such as 4-chlorobenzoic acid, 4'-chloroacetophenone, 2-hydroxy,2-[4'-chlorophenyl] ethane, and 2-oxo,2-[4'-chlorophenyl] ethanol (B145695) have been identified. nih.gov

The degradation of 4-chlorophenol by Azotobacterium sp. GPl can proceed via the formation of hydroquinone. cdc.gov The degradation of 2,4-dichlorophenol (B122985) by Achromobacter sp. has also been studied, highlighting the ability of this bacterium to use it as a sole carbon source.

Table 1: Examples of Microbial Degradation of Chlorinated Phenols and Identified Metabolites

Original CompoundMicroorganismKey Metabolites/Intermediates
2-Chloro-4-nitrophenolRhodococcus imtechensis strain RKJ300Chlorohydroquinone, Hydroquinone
2-Chloro-4-nitrophenolCupriavidus sp. strain CNP-8Hydroxyquinol
4-ChlorobiphenylPseudomonas sp.4-Chlorobenzoic acid, 4'-Chloroacetophenone, 2-hydroxy,2-[4'-chlorophenyl] ethane, 2-oxo,2-[4'-chlorophenyl] ethanol
4-ChlorophenolAzotobacterium sp. GPlHydroquinone

This table is generated based on the provided search results and is not exhaustive.

Specific enzymes play a crucial role in the biotransformation of chlorophenols. Laccases, produced by white-rot fungi, are known to degrade a variety of chlorophenols. nih.gov The efficiency of laccase-catalyzed degradation depends on the number and position of chlorine atoms on the phenol (B47542) ring. nih.gov For example, a laccase from Ganoderma lucidum was able to degrade 2,6-dichlorophenol (B41786) and 2,3,6-trichlorophenol. nih.gov Peroxidases are another group of enzymes capable of oxidizing chlorophenols. Peroxidases from tomato hairy roots have been shown to remove 2,4-dichlorophenol and phenol from aqueous solutions. nih.gov

In the degradation of chloronitrophenols, nitroreductases can be involved in the initial step of reducing the nitro group. nih.gov

Microorganisms are central to the natural attenuation of chlorophenols in the environment. Both pure and mixed microbial cultures have been shown to degrade these compounds. ijbio.com Bacterial consortia enriched from saline environments have demonstrated the ability to degrade substituted chlorophenols at high salt concentrations. ijbio.com The biodegradability of chlorophenols often decreases with an increasing number of chlorine substituents. ijbio.com

The introduction of specific microbial strains into contaminated environments, a process known as bioaugmentation, has shown promise for in situ bioremediation. For example, Rhodococcus imtechensis strain RKJ300 has demonstrated the ability to degrade a mixture of nitrophenols in soil microcosm studies, indicating its potential for cleaning up contaminated sites. researchgate.net Similarly, Cupriavidus sp. strain CNP-8 has been shown to rapidly remove 2-chloro-4-nitrophenol from contaminated soil. researchgate.net The effectiveness of bioremediation can be influenced by the presence of other organic compounds; for instance, the presence of phenol can inhibit the biodegradation of 2,4-dichlorophenol by Achromobacter sp. as the bacteria may preferentially utilize phenol as a carbon source.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography is a cornerstone for the separation and analysis of 2-Chloro-4-(2-hydroxyethyl)phenol, especially when dealing with trace amounts or complex mixtures. These methods separate components of a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of phenolic compounds like this compound. bldpharm.com These methods are preferred for their high resolution, sensitivity, and speed.

In a typical HPLC or UHPLC setup, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analyte between the two phases. For phenolic compounds, reversed-phase columns, such as C18, are commonly used. mdpi.com

A study detailing the simultaneous determination of 17 phenolic compounds, including chlorophenols, in water matrices utilized an HPLC system with a diode array detector (DAD). mdpi.com The method achieved good separation and sensitivity, with detection limits for some chlorophenols reaching the nanogram-per-liter (ng/L) range. mdpi.com The separation of various phenol (B47542) derivatives can be optimized by adjusting the mobile phase composition, often a gradient of an aqueous solution (like 0.1% H3PO4) and an organic solvent (like acetonitrile), and controlling the column temperature. mdpi.com

Table 1: Example HPLC-DAD Method Parameters for Phenolic Compound Analysis

Parameter Condition
Column Eclipse XDB-C18 (150 × 4.6 mm, 5 μm)
Mobile Phase A 0.1% H3PO4 in water
Mobile Phase B Acetonitrile
Flow Rate 0.6 mL/min
Column Temperature 20 °C
Detection Diode Array Detector (DAD) at various wavelengths

The data in this table is based on a method developed for a mixture of phenolic compounds and serves as an illustrative example. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another principal technique for the analysis of this compound, particularly in complex environmental or biological samples. asianpubs.orgscielo.org.mx This method offers high sensitivity and specificity, allowing for the identification and quantification of the compound even at very low concentrations. researchgate.net

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, enabling its definitive identification. scielo.org.mx

For polar compounds like phenols, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. nih.govchromforum.org A common derivatization technique is silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov The derivatization reaction can be optimized for speed and efficiency by selecting an appropriate solvent, with acetone (B3395972) being noted as a particularly effective medium. nih.gov

Table 2: Illustrative GC-MS Parameters for Chlorophenol Analysis

Parameter Condition
GC Column TraceGOLD TG-5SilMS or similar
Injection Mode Splitless
Carrier Gas Helium
Derivatization Reagent BSTFA (for silylation)
MS Detector Ion Trap or Quadrupole
Ionization Mode Electron Ionization (EI)

These parameters are based on general methods for chlorophenol analysis and may require optimization for this compound. thermofisher.com

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique widely used for monitoring the progress of chemical reactions and for the purification of compounds. researchgate.netnih.gov In the context of this compound, TLC can be employed to track its synthesis or to check its purity after a purification process. researchgate.net

TLC involves spotting the sample onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. The separated spots can be visualized under UV light or by staining with a reagent. nih.gov For phenolic compounds, a spray reagent like ferric chloride can be used, which typically produces a distinct color, indicating the presence of a phenolic hydroxyl group. researchgate.net

This technique is particularly valuable in a synthetic chemistry setting for quickly assessing whether a reaction has gone to completion or if starting materials are still present. thieme.de

Since this compound possesses a chiral center at the carbon atom of the hydroxyethyl (B10761427) group, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. nih.gov This is critical in fields where the biological activity of a compound is stereospecific.

Chiral separation is typically achieved using a chiral stationary phase (CSP) in an HPLC system. These CSPs are designed to interact differently with each enantiomer, leading to their differential retention and separation. Common CSPs are based on derivatives of cellulose, amylose, or cyclodextrins. nih.gov The choice of the mobile phase and the specific CSP is crucial for achieving good resolution between the enantiomers. For instance, derivatized cyclofructans have shown good chiral recognition abilities for certain types of compounds. nih.gov

Advanced Detection Systems for Phenolic Compounds

The detector coupled with a chromatographic system plays a vital role in the sensitivity and selectivity of the analysis. For phenolic compounds, several advanced detection systems are available.

A Photodiode Array (PDA) detector is a powerful tool used in conjunction with HPLC and UHPLC. Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum of the eluting compounds. nih.gov This provides valuable information for peak identification and purity assessment.

When analyzing this compound, a PDA detector can confirm the identity of the peak by comparing its UV spectrum with that of a known standard. It can also be used to check for the presence of co-eluting impurities by examining the spectral homogeneity across the peak. The ability to select the optimal wavelength for detection for each compound in a mixture enhances the sensitivity of the analysis. mdpi.com For example, different phenolic compounds will have their maximum absorption at different wavelengths, and a PDA detector allows for the simultaneous monitoring at these optimal wavelengths. mdpi.com

Impedance Spectroscopy for Sensor Development

Electrochemical impedance spectroscopy (EIS) is a highly sensitive technique for the characterization of electrochemical systems and has been successfully applied to the development of sensors for phenolic compounds. sciospec.comrsc.orgsemanticscholar.org The principle of EIS involves applying a small amplitude AC voltage at different frequencies and measuring the resulting current to determine the impedance of the system. sciospec.com Changes in the impedance can be correlated with the concentration of the target analyte.

For the detection of chlorophenols, various electrode modifications have been explored to enhance sensitivity and selectivity. These modifications often involve the use of nanomaterials to increase the electrode's active surface area and facilitate electron transfer. rsc.orgutah.edu For instance, sensors based on modified glassy carbon electrodes have been developed for the detection of chlorophenol isomers. researchgate.netnih.gov

In a typical EIS-based sensor for phenolic compounds, the interaction between the analyte and the modified electrode surface leads to a change in the charge transfer resistance (Rct). This change, which can be visualized in a Nyquist plot, is proportional to the concentration of the phenolic compound, allowing for its quantification. nih.gov While specific studies on this compound are not extensively documented, the principles and methodologies used for other chlorophenols are directly applicable.

Table 1: Research Findings on Impedance Spectroscopy for Phenolic and Chlorophenol Detection

Electrode Material/ModificationTarget Analyte(s)Detection LimitLinear RangeReference
Acetylene Black Film Modified Glassy Carbon Electrode2-chlorophenol (B165306)5.0 x 10⁻⁸ mol/L2.0 x 10⁻⁷ - 4.0 x 10⁻⁵ mol/L researchgate.net
Ce/Ni/Cu Layered Double Hydroxide (B78521) on Carbon Cloth (CeNiCu-LDH@CC)2,4-dichlorophenol (B122985), 3-chlorophenol0.197 µM, 0.286 µM1 to 100 µM rsc.org
Langmuir-Blodgett films of PPV derivative, azo compound, and tetrasulfonated phthalocyaninesPhenol, 2-chloro-4-methoxyphenol, 2-chlorophenol, 3-chlorophenol1 x 10⁻⁹ mol L⁻¹ (concentration tested)Not specified nih.gov
CuO Nanostructures on Glassy Carbon Electrode (CuO/Nafion/GCE)2,4,6-Trichlorophenol0.046 µM1 to 120 µM nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). ox.ac.ukbruker.com qNMR relies on the principle that the integrated intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For the quantitative analysis of this compound, a ¹H NMR spectrum would be recorded. Specific, well-resolved signals in the spectrum corresponding to the protons of the target molecule would be chosen for integration. libretexts.org The concentration of the analyte can then be determined by comparing the integral of its signal to the integral of a known amount of an internal standard. rsc.org

Several studies have demonstrated the utility of qNMR for the analysis of phenolic and halogenated compounds. rsc.orgnih.gov For instance, the binding of various halogenated phenols to humic acid has been investigated using ¹H and ¹⁹F NMR, showcasing the technique's ability to probe interactions and quantify species in complex matrices. nih.gov Furthermore, 2D NMR techniques, such as 2D-TROESY, have been used to elucidate the structure of chlorophenol complexes. researchgate.net While a specific qNMR method for this compound has not been detailed in the literature, the established methodologies for similar compounds can be readily adapted. ox.ac.ukbruker.com

Table 2: Key Parameters for Quantitative ¹H NMR Analysis

ParameterDescriptionRelevance to this compound
Internal Standard A compound with a known concentration and a simple NMR spectrum that does not overlap with the analyte signals.Essential for accurate quantification. A suitable standard would have signals in a clear region of the spectrum.
Solvent Deuterated solvent that dissolves both the analyte and the internal standard.The choice of solvent can affect chemical shifts and resolution.
Relaxation Delay (d1) The time between successive scans to allow for full relaxation of the nuclei.Crucial for ensuring that the signal intensity is directly proportional to the concentration.
Number of Scans (ns) The number of times the experiment is repeated and averaged to improve the signal-to-noise ratio.A higher number of scans leads to better sensitivity and more accurate integration.
Pulse Angle The angle of the radiofrequency pulse used to excite the nuclei.A 90° pulse is typically used for quantitative experiments.

Applications As a Chemical Intermediate and Building Block in Advanced Syntheses

Role in Pharmaceutical Synthesis and Active Pharmaceutical Ingredients (APIs)

2-Chloro-4-(2-hydroxyethyl)phenol serves as a crucial starting material and intermediate in the synthesis of a range of pharmaceutical compounds. Its structural features allow for various chemical modifications, enabling its incorporation into diverse molecular architectures.

This phenol (B47542) derivative is utilized as a precursor in the development of new drug candidates. For instance, it is a known metabolite of Butamirate and a degradation product of both Oxeladin citrate (B86180) and Oxybutynin hydrochloride. mallakchemicals.com Its structural backbone is also found in molecules designed as potential inhibitors for enzymes like SARS-CoV-2 Mpro, highlighting its relevance in contemporary drug discovery efforts. nih.gov The synthesis of novel chloroquine (B1663885) derivatives, explored for their potential antiviral properties, has also utilized phenolic precursors, indicating a broader applicability of compounds like this compound in medicinal chemistry. nih.gov

The reactivity of the hydroxyl groups in this compound allows it to act as a fundamental building block for more intricate pharmaceutical molecules. It can be used in the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. mallakchemicals.com While specific drug examples containing this exact moiety are not always publicly disclosed in detail, the chemical literature points to its utility in constructing larger, biologically active compounds. mallakchemicals.combldpharm.com Its role as a building block is critical in the multi-step synthesis of complex drugs where precise assembly of molecular fragments is required.

Table 1: Pharmaceutical Relevance of this compound and Related Phenolic Compounds
Application AreaSpecific RoleExample or Related Compound ClassReference
Drug MetabolismMetabolite/Degradation ProductButamirate, Oxeladin citrate, Oxybutynin hydrochloride mallakchemicals.com
Antiviral ResearchPrecursor for InhibitorsPotential SARS-CoV-2 Mpro Inhibitors nih.gov
API SynthesisIntermediate/Building BlockGeneral API and pharmaceutical intermediate manufacturing mallakchemicals.combldpharm.com
Medicinal ChemistryScaffold for Drug DesignChloroquine Analogues nih.gov

Utility in Agrochemical and Fine Chemical Manufacturing

Beyond pharmaceuticals, this compound is an important intermediate in the production of agrochemicals and other fine chemicals. mallakchemicals.com Its structure can be modified to create molecules with desired pesticidal or herbicidal activities. The presence of the chloro- and hydroxyethyl- functionalities provides reaction sites for the synthesis of a variety of derivatives used in crop protection. Furthermore, its application extends to the synthesis of dyestuffs and rubber chemicals, showcasing its versatility as a multipurpose intermediate in the broader chemical industry. mallakchemicals.com

Integration in Materials Science Research

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the synthesis and modification of polymers.

This compound can serve as a monomer or a precursor to monomers used in the production of various polymers. The hydroxyl groups can react with other functional groups, such as isocyanates or carboxylic acids, to form polyurethane or polyester (B1180765) chains, respectively. While direct large-scale industrial applications are not widely documented, its potential as a specialty monomer for creating polymers with specific properties, such as flame retardancy due to the chlorine atom, is an area of research interest.

Lignin (B12514952), an abundant natural polymer, is a subject of intense research for its potential as a renewable resource for chemicals and materials. Chemical modification of lignin is often necessary to improve its processability and compatibility with other polymers. Phenolic compounds, in a process known as phenolation, can be used to modify lignin, increasing its reactivity and the number of available hydroxyl groups. mdpi.com While direct studies on the use of this compound for lignin modification are not prevalent, the principles of lignin phenolation suggest its potential utility in this area. Such modifications can lead to the development of high-performance, bio-based polymers like polyurethanes and epoxy resins. mdpi.com The introduction of the chloro-substituent from this compound could also impart unique properties to the resulting lignin-based materials.

Table 2: Applications of this compound in Chemical and Materials Science
FieldSpecific ApplicationPotential Outcome/ProductReference
AgrochemicalsIntermediate for Pesticide SynthesisActive ingredients in crop protection products mallakchemicals.com
Fine ChemicalsIntermediate for DyestuffsColorants for various industries mallakchemicals.com
Polymer ScienceMonomer/Polymer PrecursorSpecialty polymers (e.g., polyurethanes, polyesters) bldpharm.com
BiomaterialsLignin Modification Agent (Potential)High-performance, bio-based polymers mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(2-hydroxyethyl)phenol in laboratory settings?

Methodological Answer: A two-step synthesis is commonly employed:

Chlorination of 4-(2-hydroxyethyl)phenol : Use electrophilic aromatic substitution with Cl₂ or SOCl₂ in anhydrous conditions.

Hydroxyethylation : Introduce the hydroxyethyl group via nucleophilic substitution or Friedel-Crafts alkylation, using ethylene oxide or ethanol derivatives.

Q. Key Considerations :

  • Monitor reaction temperature to avoid over-chlorination.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsYield (%)Purity (HPLC)
1SOCl₂, DCM, 0°C → RT75–80≥95%
2Ethylene oxide, KOH, DMF, 60°C60–65≥90%

Reference: Multi-step synthesis strategies for chlorophenol derivatives .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹) and C–Cl (550–750 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Confirm aromatic protons (δ 6.8–7.5 ppm) and hydroxyethyl group (δ 3.6–4.2 ppm for –CH₂OH).
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 172.6 (calculated) and fragments (e.g., loss of –CH₂OH).

Q. Table 2: Expected Spectral Data

TechniqueKey Peaks/SignalsInterpretation
¹H NMRδ 4.1 (t, 2H, –CH₂OH)Hydroxyethyl group
EI-MSm/z 172.6 [M]⁺Molecular ion

Reference: Spectral characterization of structurally analogous chlorophenols .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data for this compound derivatives?

Methodological Answer:

  • Refinement Tools : Use SHELXL () for high-precision small-molecule refinement. Adjust parameters for hydrogen bonding and thermal displacement.
  • Visualization : Employ ORTEP-3 () to model molecular geometry and detect outliers in bond angles/distances.
  • Validation : Cross-check with the Cambridge Structural Database (CSD) for similar compounds.

Q. Example Workflow :

Refine initial structure with SHELXL using high-resolution data.

Visualize with ORTEP-3 to identify steric clashes or misplaced atoms.

Re-refine with restrained parameters for disordered regions.

Reference: SHELX and ORTEP applications in crystallography .

Q. What strategies mitigate byproduct formation during hydroxyethylation of chlorophenols?

Methodological Answer:

  • Reaction Optimization :
    • Use anhydrous solvents (e.g., DMF) to prevent hydrolysis.
    • Control stoichiometry (1:1.2 molar ratio of chlorophenol to ethylene oxide).
  • Byproduct Identification :
    • Monitor via TLC or GC-MS. Common byproducts include di-hydroxyethylated derivatives.
  • Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water).

Q. Table 3: Troubleshooting Byproduct Formation

IssueSolution
Di-substitutionReduce ethylene oxide concentration
HydrolysisUse molecular sieves to remove moisture

Reference: Stepwise synthesis optimization for phenolic ethers .

Q. How to computationally model the hydrogen bonding network of this compound?

Methodological Answer:

  • Software : Use Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set) to map O–H···O/Cl interactions.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, ethanol) with GROMACS.
  • Validation : Compare predicted H-bond lengths (1.8–2.2 Å) with crystallographic data from SHELX-refined structures.

Q. Key Outputs :

  • Hydrogen bond donor-acceptor distances.
  • Solvent-accessible surface area (SASA) for hydrophilicity assessment.

Reference: Computational modeling of phenolic compounds using DFT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.